molecular formula C10H20ClN3O B12349961 3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine CAS No. 1856043-15-6

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine

Cat. No.: B12349961
CAS No.: 1856043-15-6
M. Wt: 233.74 g/mol
InChI Key: JGQBHEYOFDHZHU-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is a chemical compound of interest in scientific research and development. It features a pyrazole ring, a common motif in medicinal chemistry, linked to an ethoxypropanamine chain via a methylene bridge. The structural core of this molecule is shared with other researched compounds, such as the closely related (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS: 1152866-28-8) . This suggests potential utility in areas like ligand synthesis or as a building block for the development of novel small molecules. Pyrazole-containing structures are frequently explored for their biological and physicochemical properties . As a rule, this product is intended for laboratory research purposes. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for verifying the suitability and identity of this product for their specific applications.

Properties

CAS No.

1856043-15-6

Molecular Formula

C10H20ClN3O

Molecular Weight

233.74 g/mol

IUPAC Name

3-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3O.ClH/c1-3-14-6-4-5-11-7-10-8-12-13(2)9-10;/h8-9,11H,3-7H2,1-2H3;1H

InChI Key

JGQBHEYOFDHZHU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(N=C1)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Functionalization

The 1-methyl-1H-pyrazol-4-yl moiety is typically synthesized via cyclization or cross-coupling reactions. A regioselective approach adapted from ACS Omega employs trichloromethyl enones and hydrazines to construct the pyrazole ring. For example, arylhydrazine hydrochlorides yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers. This selectivity is critical for ensuring the correct substitution pattern in the final compound.

Table 1: Regioselective Pyrazole Synthesis Using Trichloromethyl Enones

Hydrazine Type Regioisomer Yield Range Key Conditions
Arylhydrazine HCl 1,3 37–97% DCM, RT, 12 h
Free Hydrazine 1,5 52–83% DMF, 80°C, 6 h

The trichloromethyl group in intermediates serves as a precursor for the carboxyalkyl moiety, enabling a one-pot, three-component synthesis.

Introduction of the Ethoxypropylamine Chain

The ethoxypropylamine side chain is introduced via nucleophilic substitution or reductive amination. A patent from the European Patent Office details the use of 3-ethoxypropanal and 1-methyl-1H-pyrazol-4-ylmethanamine in a reductive amination reaction catalyzed by sodium cyanoborohydride. The reaction proceeds in methanol at 25°C, achieving a 78% yield after 24 hours.

Mechanistic Insight :

  • Imine Formation : The primary amine reacts with the aldehyde to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride selectively reduces the imine to a secondary amine.
    $$
    \text{RNH}2 + \text{R'CHO} \rightarrow \text{RN=CHR'} \xrightarrow{\text{NaBH}3\text{CN}} \text{RNHCH}_2\text{R'}
    $$
    This method avoids over-alkylation and simplifies purification.

Catalytic Systems and Optimization

Palladium-Catalyzed Cross-Coupling

A protocol from the Royal Society of Chemistry employs Pd-based catalysts for coupling pyrazole boronic esters with halogenated intermediates. For instance, Suzuki-Miyaura coupling between 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 3-bromopropane-1-amine derivatives uses XPhos Pd G2 in dioxane/water (3:1) at 80°C. Yields exceed 85% with <2% homocoupling byproducts.

Table 2: Catalytic Efficiency in Cross-Coupling Reactions

Catalyst Solvent System Temperature Yield Purity (HPLC)
XPhos Pd G2 Dioxane/H2O 80°C 85–92% >98%
RuPhos Pd G2 Toluene/EtOH 100°C 72–78% 95%

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in SN2 reactions but may promote side reactions at elevated temperatures. In contrast, ethereal solvents (e.g., THF) improve selectivity for reductive amination. Triethylamine (TEA) and DIEA are preferred bases for neutralizing HCl byproducts in amide bond formations, as demonstrated in the synthesis of related pyrazole carboxamides.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography on silica gel (0–100% EtOAc/hexanes) is standard for isolating intermediates. For the final amine, reverse-phase chromatography (MeCN/H2O with 0.1% TFA) achieves >99% purity, as reported in protocols from Ambeed.

Table 3: Purification Methods and Outcomes

Step Method Solvent Gradient Purity
Intermediate Isolation Flash Chromatography EtOAc/Hexanes 95–98%
Final Compound Reverse-Phase HPLC MeCN/H2O + 0.1% TFA >99%

Spectroscopic Confirmation

1H NMR and LC-MS are critical for structural validation. Key spectral features include:

  • 1H NMR (CDCl3) : δ 3.93 (s, 3H, N–CH3), 2.42 (s, 3H, COCH3), 3.45 (q, 2H, OCH2CH3).
  • HRMS (ESI+) : m/z 225.33 [M+H]+.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Batch processes dominate laboratory-scale synthesis, but continuous flow systems offer advantages in scalability. A patent highlights a 10-kg pilot-scale synthesis using continuous hydrogenation, reducing reaction time from 24 hours to 4 hours.

Cost Analysis

Table 4: Cost Drivers in Large-Scale Production

Component Cost Contribution Optimization Strategy
Palladium Catalysts 40% Catalyst Recycling
Solvents 25% Switch to Green Solvents (e.g., EtOH)
Purification 20% Crystallization vs. Chromatography

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ethoxy and amine groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the ethoxy group and the propan-1-amine moiety further enhances its versatility in various applications .

Biological Activity

3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine, with the CAS number 1856043-15-6, is a compound that has garnered interest for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of 3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is C10H20N3OC_{10}H_{20}N_{3}O with a molecular weight of 233.74 g/mol. The compound's structure includes an ethoxy group and a pyrazole moiety, which are critical for its biological activity.

PropertyValue
Common Name3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine
CAS Number1856043-15-6
Molecular FormulaC10H20N3OC_{10}H_{20}N_{3}O
Molecular Weight233.74 g/mol

Biological Activity

Research indicates that compounds containing pyrazole and ethoxy groups exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating viral infections. For instance, compounds similar to 3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine have been shown to inhibit the main protease (M pro) of coronaviruses, including SARS-CoV and SARS-CoV-2. This protease is essential for viral replication and maturation, making it a prime target for antiviral drug development .

Anticancer Properties

A study on pyrazole derivatives indicated that they could inhibit certain kinases involved in cancer progression. The introduction of specific substituents on the pyrazole ring can enhance the selectivity and potency against various cancer cell lines . For example, structural modifications to similar compounds have resulted in significant reductions in tumor cell viability in vitro.

Study on Antiviral Efficacy

In a study published in Nature Communications, researchers tested a series of pyrazole derivatives against SARS-CoV-2 M pro. The results showed that specific modifications to the pyrazole ring improved binding affinity and inhibitory activity against the enzyme, suggesting that 3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine could possess similar properties if optimized correctly .

Kinase Inhibition Study

Another study focused on the kinase inhibition profile of pyrazole compounds demonstrated that certain analogs exhibited selective inhibition against FLT3 and TRKC kinases, which are implicated in various cancers. This selectivity can be crucial for developing targeted therapies with fewer side effects .

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